molecular formula C27H24O5 B13934165 2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-bis(phenylmethoxy)-, ethyl ester

2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-bis(phenylmethoxy)-, ethyl ester

Cat. No.: B13934165
M. Wt: 428.5 g/mol
InChI Key: PTRFPFQXSHLVBI-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-bis(phenylmethoxy)-, ethyl ester is an organic compound that belongs to the class of naphthalene derivatives. These compounds are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry. The compound’s structure features a naphthalene core with carboxylic acid, hydroxy, and phenylmethoxy groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-bis(phenylmethoxy)-, ethyl ester typically involves multiple steps, starting from naphthalene. The process may include:

    Nitration: Naphthalene is nitrated to form nitronaphthalene.

    Reduction: The nitro group is reduced to an amino group.

    Diazotization and Sandmeyer Reaction: The amino group is converted to a hydroxyl group.

    Esterification: The carboxylic acid group is esterified with ethanol to form the ethyl ester.

    Phenylmethoxylation: The hydroxyl groups are protected with phenylmethoxy groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Catalysts and specific reaction conditions such as temperature, pressure, and solvents are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-bis(phenylmethoxy)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the phenylmethoxy groups to phenols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the naphthalene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce alcohols or phenols.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-bis(phenylmethoxy)-, ethyl ester has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-bis(phenylmethoxy)-, ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid: A simpler derivative without the hydroxy and phenylmethoxy groups.

    4-Hydroxy-2-naphthoic acid: Contains a hydroxy group but lacks the phenylmethoxy groups.

    Ethyl 2-naphthoate: An ester derivative without the hydroxy and phenylmethoxy groups.

Uniqueness

2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-bis(phenylmethoxy)-, ethyl ester is unique due to the presence of both hydroxy and phenylmethoxy groups, which confer distinct chemical properties and reactivity. These functional groups make it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C27H24O5

Molecular Weight

428.5 g/mol

IUPAC Name

ethyl 4-hydroxy-5,8-bis(phenylmethoxy)naphthalene-2-carboxylate

InChI

InChI=1S/C27H24O5/c1-2-30-27(29)21-15-22-24(31-17-19-9-5-3-6-10-19)13-14-25(26(22)23(28)16-21)32-18-20-11-7-4-8-12-20/h3-16,28H,2,17-18H2,1H3

InChI Key

PTRFPFQXSHLVBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2C(=C1)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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